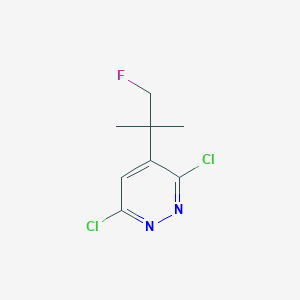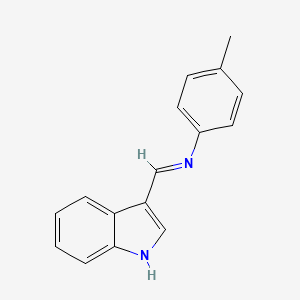
N'-(5-Acenaphthenyl)-N,N-dimethylformamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine typically involves the catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines. This reaction leads to the formation of adducts to the C=N bond, resulting in aminoketones or 1-(5-acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines . The ratio of the products depends on the condensation conditions and the structure of the starting azomethine .
Industrial Production Methods
Industrial production methods for N’-(5-Acenaphthenyl)-N,N-dimethylformamidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N’-(5-Acenaphthenyl)-N,N-dimethylformamidine exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Specific molecular targets and pathways would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines: These compounds share a similar acenaphthenyl structure and are formed through similar synthetic routes.
N-(Acenaphthenyl)maleimides: These compounds are used in the production of synthetic films, plastics, and fabrics.
Uniqueness
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is unique due to its specific structural features and the types of reactions it can undergo. Its ability to form various derivatives and participate in multiple chemical reactions makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
101398-41-8 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N'-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)10-16-14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10H,6-7H2,1-2H3 |
Clé InChI |
ODULCNLUJFVAPL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC=C2CCC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
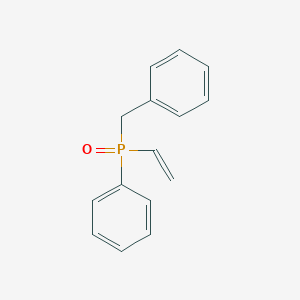
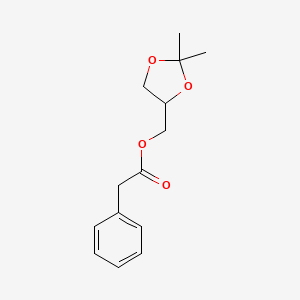
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
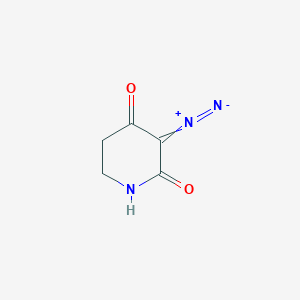
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
